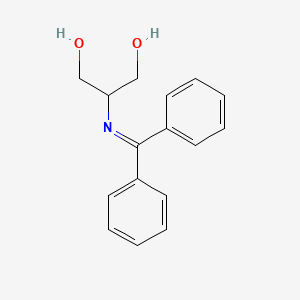

2-((Diphenylmethylene)amino)propane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(benzhydrylideneamino)propane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-11-15(12-19)17-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15,18-19H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREMMXNHVQENOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NC(CO)CO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301247185 | |

| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624261-16-0 | |

| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1624261-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Propanediol, 2-[(diphenylmethylene)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301247185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-((Diphenylmethylene)amino)propane-1,3-diol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-((diphenylmethylene)amino)propane-1,3-diol, a valuable intermediate in organic synthesis and drug development. The document delves into the core principles of its formation via the condensation of 2-aminopropane-1,3-diol (serinol) and benzophenone, emphasizing a green chemistry approach. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a detailed experimental protocol but also the scientific rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound, a Schiff base derived from the versatile amino alcohol serinol, represents an important class of compounds with broad applications in medicinal chemistry and materials science. The serinol backbone provides a chiral, trifunctional platform that is a key building block for various pharmaceuticals, including non-ionic X-ray contrast agents and therapeutics for pain management.[1] The introduction of the diphenylmethylene protecting group serves a dual purpose: it reversibly masks the primary amine, allowing for selective reactions at the hydroxyl groups, and its bulky nature can influence the stereochemical outcome of subsequent transformations.

The synthesis of this imine is a foundational step for more complex molecular architectures. A robust and efficient synthetic route is therefore paramount. This guide focuses on a modern, environmentally conscious approach that circumvents the need for solvents and catalysts, aligning with the principles of green chemistry.[2][3]

Reaction Mechanism and Scientific Rationale

The synthesis of this compound proceeds through a nucleophilic addition-elimination reaction between the primary amine of 2-aminopropane-1,3-diol and the carbonyl carbon of benzophenone.

Diagram of the Reaction Mechanism:

Caption: Reaction mechanism for the formation of this compound.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of serinol on the electrophilic carbonyl carbon of benzophenone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield the final imine product. The regioselectivity of this reaction is a key consideration. The reaction occurs exclusively at the amino group, as it is a stronger nucleophile than the hydroxyl groups under these conditions. The steric hindrance provided by the two phenyl groups of benzophenone also favors the formation of the imine over other potential side products like oxazolidines, which can sometimes be observed with less hindered ketones or aldehydes.[2][3]

The choice of a solvent-free and catalyst-free approach is a deliberate one, rooted in the principles of green chemistry. Heating the neat mixture of reactants provides sufficient energy to overcome the activation barrier of the reaction. The removal of water, a byproduct of the condensation, is crucial for driving the equilibrium towards the product side, in accordance with Le Châtelier's principle. This is effectively achieved by distillation during the reaction.[2][3]

Experimental Protocol

This protocol is adapted from a peer-reviewed and validated method.[2][3]

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| 2-Aminopropane-1,3-diol (Serinol) | ≥98% purity |

| Benzophenone | ≥99% purity |

| Round-bottom flask | 25 mL, equipped with a magnetic stirrer |

| Claisen adapter | |

| Distillation apparatus | |

| Heating mantle with temperature control | |

| Magnetic stirrer | |

| Filtration apparatus | |

| Solvents for purification | Cyclohexane, Toluene, Water |

3.2. Step-by-Step Synthesis Procedure

-

Reactant Charging: In a 25 mL round-bottom flask equipped with a magnetic stirrer and a Claisen adapter, add 2.1 g (0.023 mol) of 2-aminopropane-1,3-diol and 3.78 g (0.027 mol) of benzophenone.

-

Reaction: Heat the mixture to 180 °C using a heating mantle.

-

Water Removal: After approximately 15 minutes of heating, the water formed during the reaction will begin to distill off. Continue the distillation to remove the water as it is formed.

-

Reaction Completion: Maintain the reaction at 180 °C for a total of 3 hours.

-

Cooling and Initial Purification: After 3 hours, turn off the heat and allow the mixture to cool to room temperature. The product will be a viscous, pale yellow oil.

-

Dispersion and Solidification: To the cooled oil, add 10 mL of a 1:1 mixture of water and cyclohexane. Stir the mixture vigorously for 1 hour. This will cause the product to solidify as a white solid.

-

Isolation: Isolate the white solid by filtration.

-

Final Purification: Purify the solid by crystallization from a 1:1 mixture of cyclohexane and toluene. This will yield the final product, this compound, as a white solid.[2][3]

Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Characterization and Data

The structure and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR (DMSO-d₆) | δ (ppm): 7.52–7.24 (m, 10H, aromatic protons), 4.42 (t, 2H, -OH), 3.62–3.54 (m, 1H, -CH₂-CH-N-), 3.51–3.40 (m, 3H, -CH₂-CH-N-CH₂)[3] |

| ¹³C NMR (DMSO-d₆) | δ (ppm): 167.18 (C=N), 139.73, 136.48, 129.52, 127.99, 127.95, 127.87, 127.70 (aromatic carbons), 66.34, 62.63 (aliphatic carbons)[3] |

| Appearance | White solid |

| Yield | Approximately 85%[2][3] |

Applications in Drug Development and Beyond

The synthesized this compound serves as a key intermediate in the synthesis of more complex molecules. The diphenylmethylene group can be readily removed under mild acidic conditions to regenerate the primary amine, making it an excellent protecting group. This allows for selective functionalization of the hydroxyl groups.

Potential applications include:

-

Asymmetric Synthesis: The chiral backbone of the molecule can be utilized to induce stereoselectivity in subsequent reactions.

-

Pharmaceutical Scaffolds: The diol and amino functionalities provide multiple points for diversification, allowing for the creation of libraries of compounds for drug screening.

-

Ligand Synthesis: The molecule can be further modified to create ligands for metal catalysts or for biological targets.

Conclusion

This guide has outlined a robust, efficient, and environmentally friendly method for the synthesis of this compound. By understanding the underlying chemical principles and following the detailed protocol, researchers can reliably produce this valuable compound for their synthetic needs. The adoption of a solvent-free and catalyst-free approach not only simplifies the procedure but also aligns with the growing demand for sustainable practices in the chemical and pharmaceutical industries.

References

-

Galimberti, A., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. . [Link]

-

Galimberti, A., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Omega, 5(21), 12173-12187. [Link]

Sources

physicochemical properties of 2-((Diphenylmethylene)amino)propane-1,3-diol

An In-depth Technical Guide to the Physicochemical Properties of 2-((Diphenylmethylene)amino)propane-1,3-diol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, an imine derivative of serinol, serves as a critical chiral building block and synthetic intermediate in organic chemistry. Its utility, particularly in the synthesis of N-substituted 2-amino-1,3-propanediols, underscores the importance of a comprehensive understanding of its physicochemical properties. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, offering both established data and detailed experimental protocols for its characterization. The subsequent sections are designed to equip researchers and drug development professionals with the foundational knowledge required for its effective application, from synthesis and purification to its potential role in more complex molecular architectures.

Chemical Identity and Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. This compound is systematically identified by the following descriptors:

-

IUPAC Name : 2-[(diphenylmethylidene)amino]propane-1,3-diol

-

Synonyms : Serinol-N-benzophenone imine, (N-Diphenylmethylene)-2-amino-1,3-propanediol

-

CAS Number : 84153-27-5

-

Molecular Formula : C₁₆H₁₇NO₂

-

Molecular Weight : 255.31 g/mol

The molecular structure consists of a propane-1,3-diol backbone where the amine at the C2 position has been condensed with benzophenone to form an imine, also known as a Schiff base. This diphenylmethylene group serves as a bulky, non-polar protecting group for the primary amine, a common strategy in multi-step organic synthesis.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. For a synthetic intermediate, these parameters are crucial for optimizing reaction conditions, purification, and handling.

| Property | Value | Source(s) |

| Physical State | Solid | Inferred from melting point |

| Melting Point | 93 - 97 °C | |

| Boiling Point | 427.7±45.0 °C (Predicted) | |

| Density | 1.18±0.1 g/cm³ (Predicted) | |

| pKa | 12.87±0.70 (Predicted, Most Acidic) | |

| pKa | 4.69±0.10 (Predicted, Most Basic) |

Note: Predicted values are computational estimates and should be confirmed experimentally.

The solid state of the compound at room temperature simplifies handling and storage. The predicted pKa values suggest that the hydroxyl groups are weakly acidic, while the imine nitrogen provides a site of basicity. This dual character can influence its solubility and reactivity in different pH environments.

Synthesis and Purification Protocol

The most common synthesis route involves the direct condensation of 2-amino-1,3-propanediol (serinol) with benzophenone. A key aspect of this reaction is the removal of the water byproduct to drive the equilibrium towards the imine product.

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

A-Z Guide to the Structural Analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-((Diphenylmethylene)amino)propane-1,3-diol. This compound, formed from the condensation of benzophenone and 2-aminopropane-1,3-diol, possesses multiple functional groups including an imine, two hydroxyl groups, and two phenyl rings, necessitating a multi-technique approach for unambiguous characterization. This document outlines a logical workflow, detailing the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each section provides field-proven insights into experimental design, data acquisition, and interpretation, tailored to the specific structural features of the target molecule. This guide is intended for researchers and scientists in organic synthesis and drug development who require a robust methodology for the structural verification of novel compounds.

Introduction and Strategic Overview

This compound is a Schiff base with potential applications as an intermediate in organic synthesis, leveraging the reactivity of the imine and the functionality of the diol moiety. Its precursor, 2-aminopropane-1,3-diol (also known as Serinol), is a versatile building block in medicinal chemistry and polymer science.[1][2][3] The diphenylmethylene group (often referred to as a benzophenone imine moiety) serves as a bulky, non-coordinating protecting group for the primary amine, a common strategy in the synthesis of complex molecules.[4]

Unambiguous structural confirmation is the bedrock of chemical research and development. The presence of multiple NMR-active nuclei (¹H, ¹³C), infrared-active functional groups (O-H, C=N, C-O, aromatic C-H), and a defined molecular weight makes the target molecule well-suited for a combinatorial analytical approach.

The logical workflow for the structural elucidation of a newly synthesized sample of this compound is as follows:

Caption: Overall workflow for structural elucidation.

Mass Spectrometry (MS)

2.1. Principle & Rationale

Mass spectrometry is the foundational technique for determining the molecular weight (MW) of a compound.[5] For this compound (C₁₆H₁₇NO₂), the expected monoisotopic mass is approximately 255.1259 g/mol . Electrospray Ionization (ESI) is the preferred method due to the polarity imparted by the diol functionality, which facilitates protonation to form the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

2.2. Experimental Protocol (ESI-MS)

-

Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Ionization Mode: ESI, positive ion.

-

Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.

-

Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: ~3.5-4.5 kV.

-

Sheath/Auxiliary Gas: Nitrogen, set to instrument-specific optimal values.

-

Capillary Temperature: 250-300 °C.

-

-

Data Acquisition: Acquire spectra over a mass range of m/z 100-500.

2.3. Expected Data & Interpretation

The primary ion observed should be the protonated molecule, [M+H]⁺, at m/z ≈ 256.1332. An HRMS measurement within 5 ppm of this value provides strong evidence for the molecular formula C₁₆H₁₈NO₂⁺.

Fragmentation patterns can also provide structural clues.[6][7] The bond between the propane backbone and the imine nitrogen is a likely point of cleavage. A significant fragment may correspond to the diphenylmethylium ion ([C₁₃H₁₀N]⁺) or related species.[8]

| Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | C₁₆H₁₈NO₂⁺ | 256.1332 | High intensity, confirms molecular weight. |

| [M+Na]⁺ | C₁₆H₁₇NO₂Na⁺ | 278.1151 | Possible adduct, especially with glass use. |

| [C₁₃H₁₀]⁺ | C₁₃H₁₀⁺ | 166.0855 | Fragment from C-N cleavage (benzhydryl cation). |

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.1. Principle & Rationale

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[9] For the target molecule, we expect to observe characteristic stretches for the O-H, aromatic C-H, C=N (imine), and C-O bonds. The absence of a strong C=O stretch (around 1700 cm⁻¹) from the benzophenone starting material and the absence of an N-H stretch (around 3300-3400 cm⁻¹) from the 2-aminopropane-1,3-diol are key indicators of a successful reaction.[10]

3.2. Experimental Protocol (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

-

Instrument Setup:

-

Mode: ATR.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are typically sufficient.

-

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically generate the absorbance spectrum.

3.3. Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure |

| 3400-3200 (broad) | O-H stretch | Confirms presence of the diol hydroxyl groups. |

| 3100-3000 | Aromatic C-H stretch | Indicates the presence of the phenyl rings. |

| 2950-2850 | Aliphatic C-H stretch | Confirms the propane backbone. |

| ~1640-1620 | C=N stretch (Imine) | Critical peak confirming the formation of the Schiff base.[11] |

| ~1600, ~1490, ~1450 | C=C stretch (Aromatic) | Further evidence of the phenyl rings. |

| ~1100-1000 | C-O stretch | Confirms the primary alcohol functionalities. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1. Principle & Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.[12] ¹H NMR provides information on the number and type of protons and their neighboring protons, while ¹³C NMR and DEPT-135 experiments identify the number and type of carbon atoms (CH₃, CH₂, CH, C).

4.2. Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher for good resolution.

-

Experiments:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon)

-

DEPT-135 (Distortionless Enhancement by Polarization Transfer)

-

-

-

Data Acquisition: Acquire spectra at room temperature. Standard pulse programs for each experiment are used.

4.3. Expected Data & Interpretation

¹H NMR (400 MHz, CDCl₃):

-

δ ~7.2-7.8 ppm (multiplet, 10H): Aromatic protons of the two phenyl rings. The complex pattern arises from multiple, overlapping signals.

-

δ ~3.5-4.0 ppm (multiplet, 5H): This complex region should contain the signals for the CH₂OH and the central CH proton. The two CH₂ groups are diastereotopic and will likely show complex splitting.

-

δ ~2.5-3.5 ppm (broad singlet, 2H): Protons of the two hydroxyl (OH) groups. This signal's position is variable and can be confirmed by a D₂O exchange experiment, where it would disappear.

¹³C NMR (100 MHz, CDCl₃):

-

δ ~170 ppm: Imine carbon (C=N). This is a key downfield signal confirming imine formation.[11]

-

δ ~127-140 ppm (multiple signals): Aromatic carbons of the phenyl rings. Expect 4-6 signals depending on symmetry and overlap.

-

δ ~60-70 ppm (2 signals): Two signals are expected for the carbons of the diol. One for the CH₂OH carbons and one for the central CH-N carbon.

-

DEPT-135: This experiment will show positive signals for CH carbons and negative signals for CH₂ carbons. Quaternary carbons (like the imine C) will be absent. This helps to definitively assign the carbons in the 60-70 ppm region.

| Carbon Type | Expected ¹³C Shift (ppm) | DEPT-135 Signal |

| C=N (Imine) | ~170 | Absent |

| C (Aromatic, quaternary) | ~135-140 | Absent |

| CH (Aromatic) | ~127-130 | Positive |

| CH-N (Propane backbone) | ~65-70 | Positive |

| CH₂OH (Propane backbone) | ~60-65 | Negative |

Single-Crystal X-ray Crystallography

5.1. Principle & Rationale

While spectroscopic methods provide powerful evidence for the 2D structure, single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure in three dimensions.[13][14] It determines the precise spatial arrangement of atoms, bond lengths, and bond angles, confirming connectivity and stereochemistry.

5.2. Experimental Protocol

-

Crystal Growth: This is often the most challenging step. Slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane/pentane) is a common method.

-

Crystal Mounting: A suitable single crystal (typically <0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and the diffraction pattern (intensities and positions of thousands of reflections) is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.[15]

5.3. Expected Data & Interpretation

The output is a detailed 3D model of the molecule, providing:

-

Confirmation of Connectivity: Absolute proof that the proposed atomic connections are correct.

-

Bond Lengths and Angles: For example, the C=N bond length will be confirmed to be in the typical range of ~1.28 Å.

-

Conformation: The spatial orientation of the phenyl rings and the propane-1,3-diol backbone will be revealed.

-

Intermolecular Interactions: Hydrogen bonding between the hydroxyl groups of adjacent molecules in the crystal lattice will be visible.

Conclusion

The structural elucidation of this compound requires a systematic and multi-faceted analytical approach. The combination of mass spectrometry to confirm molecular weight, FT-IR to identify key functional groups, and detailed 1D and 2D NMR spectroscopy to establish atomic connectivity provides a very high degree of confidence in the assigned structure. For absolute confirmation, particularly for publication or regulatory purposes, single-crystal X-ray crystallography is the gold standard. By following the integrated workflow described in this guide, researchers can confidently and rigorously characterize this and similar molecules.

References

-

Khan, I. et al. (2015). Synthesis, Spectral investigation (1H, 13C) and Anti-microbial Screening of benzophenone imines. International Journal of Pharmaceutical Sciences and Research. [Link]

-

IJCRT (2022). A Review on Synthesis of Benzophenone Imine by Benzonitrile. International Journal of Creative Research Thoughts. [Link]

-

Royal Society of Chemistry (n.d.). Substituted Benzophenone Imines for COF Synthesis via Transimination. RSC Publishing. [Link]

-

Polymer Chemistry (2013). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. RSC Publishing. [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information for Substituted Benzophenone Imines for COF Synthesis via Transimination. RSC Publishing. [Link]

-

PubChem (n.d.). Benzophenone imine. National Institutes of Health. [Link]

- Google Patents (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

ACS Publications (1995). Synthesis and Immunosuppressive Activity of 2-Substituted 2-Aminopropane-1,3-diols and 2-Aminoethanols. Journal of Medicinal Chemistry. [Link]

-

PubChem (n.d.). 2-Amino-1-phenyl-1,3-propanediol. National Institutes of Health. [Link]

-

ResearchGate (n.d.). Comparative FT-IR spectra of dialdehyde and di-imine. [Link]

-

Azzouz, A. S. et al. (2008). Determination of some imines structures derived from salicylaldehyde with phenylene diamines by physical methods. Journal of Al-Nahrain University. [Link]

-

Semantic Scholar (2023). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. [Link]

-

ResearchGate (n.d.). FTIR spectra of the investigated imines. [Link]

-

NIH (2019). Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy. National Institutes of Health. [Link]

-

PubChem (n.d.). 2-Amino-2-methyl-1,3-propanediol. National Institutes of Health. [Link]

-

ResearchGate (2013). Background defining during the imine formation reaction in FT-IR liquid cell. [Link]

-

ResearchGate (n.d.). Chemical structure and fragmentation pathway of the substituted.... [Link]

-

OUCI (2020). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

Chemguide (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

-

Wikipedia (n.d.). Fragmentation (mass spectrometry). [Link]

-

Royal Society of Chemistry (n.d.). Supporting Information for 2-Amino-1,3-propane diols: A versatile platform.... [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Beilstein Journal of Organic Chemistry (n.d.). Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols.... [Link]

-

PrepChem.com (n.d.). Synthesis of 2-phenyl-propane-1,3-diol. [Link]

- Google Patents (n.d.). A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

-

ResearchGate (2017). (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. [Link]

-

Wikipedia (n.d.). X-ray crystallography. [Link]

-

MDPI (2021). Applications of X-ray Powder Diffraction in Protein Crystallography and Drug Screening. [Link]

-

memtein.com (n.d.). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. [Link]

-

The Good Scents Company (n.d.). aminoethyl propane diol 1,3-propanediol, 2-amino-2-ethyl. [Link]

-

Wikipedia (n.d.). X-ray crystallography. [Link]

-

SciSpace (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. [Link]

-

NIH (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. What is 2-amino-1,3-propanediol used for?_Chemicalbook [chemicalbook.com]

- 4. ijcrt.org [ijcrt.org]

- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation between Enamines and Tautomerizable Imines Oxidation Reaction Mechanism using Electron-Vibration-Vibration Two Dimensional Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. applications.emro.who.int [applications.emro.who.int]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals [ouci.dntb.gov.ua]

A Technical Guide to the Spectroscopic Characterization of 2-((Diphenylmethylene)amino)propane-1,3-diol

This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-((Diphenylmethylene)amino)propane-1,3-diol. In the absence of direct experimental spectra in publicly available literature, this guide synthesizes predicted data based on the well-characterized spectroscopic behaviors of its constituent structural motifs: the serinol (2-amino-1,3-propanediol) backbone and the diphenylmethylene (benzophenone imine) protecting group. This approach offers researchers, scientists, and drug development professionals a robust framework for the identification and characterization of this compound.

Introduction: A Predictive Approach to Spectroscopic Analysis

This compound is a derivative of serinol, a versatile building block in synthetic chemistry. The diphenylmethylene group serves as a bulky, non-polar protecting group for the primary amine, influencing the molecule's overall spectroscopic signature. Understanding the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, quality control, and structural confirmation.

This guide will deconstruct the molecule into its primary components to forecast its spectral characteristics. We will draw upon established principles of spectroscopy and reference data from analogous compounds to provide a detailed and scientifically grounded predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals corresponding to the propanediol backbone and the aromatic rings of the diphenylmethylene group.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to reveal the connectivity and chemical environment of the hydrogen atoms. The predicted chemical shifts are summarized in Table 1.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.20 - 7.80 | Multiplet | 10H |

| CH (backbone) | ~3.80 - 4.00 | Multiplet | 1H |

| CH₂ (backbone) | ~3.50 - 3.70 | Multiplet | 4H |

| OH | Variable (broad) | Singlet | 2H |

Expertise & Experience: Interpreting the Predicted ¹H NMR Spectrum

The ten protons of the two phenyl rings are expected to resonate in the aromatic region (7.20 - 7.80 ppm) as a complex multiplet. The protons of the propanediol backbone will be shifted downfield due to the influence of the neighboring hydroxyl and diphenylmethyleneamino groups. The methine proton (CH) is anticipated to appear as a multiplet around 3.80 - 4.00 ppm, while the diastereotopic methylene protons (CH₂) will likely give rise to a more complex multiplet in the 3.50 - 3.70 ppm range. The hydroxyl protons will present as a broad singlet with a chemical shift that is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insight into the number of unique carbon environments. The predicted chemical shifts are detailed in Table 2.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=N (imine) | ~165 - 170 |

| Quaternary Phenyl-C | ~135 - 140 |

| CH Phenyl-C | ~127 - 132 |

| CH (backbone) | ~60 - 65 |

| CH₂ (backbone) | ~60 - 65 |

Expertise & Experience: Interpreting the Predicted ¹³C NMR Spectrum

The most downfield signal is predicted to be the imine carbon (C=N) of the diphenylmethylene group, appearing around 165-170 ppm.[1] The aromatic carbons will be observed in the 127-140 ppm region, with the quaternary carbons appearing at the lower end of this range. The carbons of the propanediol backbone are expected to resonate in the 60-65 ppm region. Due to the influence of the substituents, the methine (CH) and methylene (CH₂) carbons may have very similar chemical shifts.

Experimental Protocol: NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Employ a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set a spectral width of approximately 220 ppm.

-

Use proton decoupling to simplify the spectrum to singlets.

-

Employ a longer relaxation delay (e.g., 2-5 seconds) to ensure proper relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) with an appropriate window function and Fourier transform. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the O-H, C-H, C=N, and C=C bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 3000 | Medium |

| C=N (imine) | 1620 - 1650 | Medium to Strong |

| C=C (aromatic) | 1450 - 1600 | Medium to Weak |

| C-O (alcohol) | 1000 - 1260 | Strong |

Expertise & Experience: Interpreting the Predicted IR Spectrum

A prominent, broad absorption band in the 3200-3600 cm⁻¹ region will be indicative of the O-H stretching of the two hydroxyl groups. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule will appear in their characteristic regions. A key diagnostic peak will be the C=N stretching of the imine group, expected in the 1620-1650 cm⁻¹ range.[1] The presence of the phenyl rings will be confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. A strong C-O stretching band will also be present between 1000 and 1260 cm⁻¹.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation:

-

Neat (liquid/oil): Place a drop of the sample between two KBr or NaCl plates.

-

Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Mass Spectrum

| Ion | Predicted m/z | Interpretation |

| [M+H]⁺ | 256.1338 | Protonated molecular ion |

| [M]⁺ | 255.1259 | Molecular ion |

| [M-H₂O]⁺ | 237.1154 | Loss of a water molecule |

| [M-CH₂OH]⁺ | 224.1177 | Loss of a hydroxymethyl group |

| [(C₆H₅)₂C=N]⁺ | 180.0813 | Benzophenone imine fragment |

Expertise & Experience: Interpreting the Predicted Mass Spectrum

In a high-resolution mass spectrum (HRMS) using a soft ionization technique like electrospray ionization (ESI), the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at an m/z of approximately 256.1338. The molecular ion [M]⁺ may also be observed. Common fragmentation pathways would include the loss of a water molecule from the diol moiety to give a fragment at m/z 237.1154, and the loss of a hydroxymethyl radical to yield a fragment at m/z 224.1177. A significant fragment corresponding to the stable benzophenone imine cation at m/z 180.0813 is also anticipated.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid or ammonium acetate may be added to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or APCI) and mass analyzer (e.g., Q-TOF, Orbitrap).

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate.

-

Acquire data in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions. Use the accurate mass measurements to confirm the elemental composition.

Visualization of Key Structural Features

The following diagrams illustrate the key structural features of this compound relevant to its spectroscopic characterization.

Caption: Key Spectroscopic Features of the Target Molecule.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently identify and analyze this compound. The provided protocols offer a starting point for experimental design, ensuring high-quality data acquisition. As with any predictive analysis, experimental verification is the ultimate confirmation of structure.

References

-

Substituted Benzophenone Imines for COF Synthesis via Transimination. The Royal Society of Chemistry. [Link]

-

Serinol | C3H9NO2 | CID 68294. PubChem. [Link]

-

Benzophenone imine | C13H11N | CID 136809. PubChem. [Link]

- Minamisawa, K., & Watanabe, H. (1986). Serinol (2-Amino-l,3-propanediol) and 3-Amino-l,2-propanediol in Soybean Nodules. Plant and Cell Physiology, 27(6), 1109-1116.

Sources

A Comprehensive Technical Guide to 2-((Diphenylmethylene)amino)propane-1,3-diol: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Core Structure: 2-Amino-1,3-propanediol (Serinol)

The foundational molecule for the title compound is 2-amino-1,3-propanediol, commonly known as serinol. Serinol is a versatile and commercially available building block in organic synthesis.[1]

| Property | Value | Reference |

| CAS Number | 534-03-2 | [2][3] |

| Molecular Formula | C₃H₉NO₂ | [2] |

| Molecular Weight | 91.11 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [3] |

| Melting Point | 52-58 °C | [3] |

Serinol's trifunctional nature, possessing a primary amine and two primary hydroxyl groups, makes it a valuable precursor for a wide range of chemical transformations. It serves as a scaffold for the synthesis of more complex molecules, including pharmaceutical intermediates and functionalized monomers for polymer chemistry.[1]

The Diphenylmethylene Protecting Group: A Shield for Primary Amines

In multi-step organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions at other sites in the molecule. This is the role of a protecting group.[4] The diphenylmethylene group, also known as the benzhydryl group, is a sterically hindered protecting group frequently used for primary amines.

The introduction of the diphenylmethylene group onto the primary amine of serinol yields 2-((diphenylmethylene)amino)propane-1,3-diol. This transformation is significant as it selectively masks the nucleophilicity of the amine, allowing for subsequent reactions to be carried out on the hydroxyl groups.

Synthesis of this compound

A direct and environmentally friendly synthesis of this compound has been reported.[5] The methodology involves the reaction of serinol with a diphenylmethylene source under solvent-free conditions.

Experimental Protocol: One-Pot Synthesis

This protocol is based on the work of Gualandi et al. and offers a green approach to the synthesis.[5]

Materials:

-

2-Amino-1,3-propanediol (Serinol)

-

Diphenylmethanone (Benzophenone) or a suitable derivative

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine serinol and the diphenylmethylene source in an appropriate molar ratio.

-

Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures (e.g., 180 °C).

-

As the reaction proceeds, water is formed as a byproduct. Remove the water by distillation to drive the reaction to completion.

-

After the reaction is complete (typically monitored by TLC or other analytical methods), cool the mixture to room temperature.

-

The resulting product, this compound, is often obtained as a viscous oil.

This one-pot synthesis is advantageous due to its simplicity, atom economy, and avoidance of hazardous solvents.

Reaction Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of the primary amine of serinol on the carbonyl carbon of the diphenylmethylene source, followed by the elimination of water to form the imine product. The high temperature and removal of water are crucial for shifting the equilibrium towards the product side.

Caption: Workflow for the one-pot synthesis of this compound.

Properties and Characterization

The physical and chemical properties of this compound are influenced by both the serinol backbone and the bulky diphenylmethylene group.

| Property | Description |

| Physical State | Likely a viscous oil or a low-melting solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents. |

| Spectroscopic Data | Characterization would typically involve ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the presence of the imine functionality and the propanediol backbone. |

Deprotection and Further Applications

A key feature of a protecting group is its ability to be removed under specific conditions that do not affect the rest of the molecule.[4] The diphenylmethylene group can be cleaved to regenerate the primary amine. This deprotection is often achieved under acidic conditions or through hydrogenation.[6][7]

The protected diol, this compound, is a valuable intermediate for further synthetic transformations. The two primary hydroxyl groups are available for a variety of reactions, including:

-

Esterification: Formation of esters with carboxylic acids or their derivatives.

-

Etherification: Formation of ethers.

-

Cyclization: Serving as a precursor for the synthesis of heterocyclic compounds.

These transformations can lead to the creation of a diverse range of molecules with potential applications in materials science and medicinal chemistry. For instance, derivatives of 2-amino-1,3-propanediol are being investigated for the synthesis of biodegradable polymers and as intermediates for pharmaceuticals.[1][8]

Caption: Synthetic utility of this compound.

Conclusion

This compound represents a strategically important intermediate in organic synthesis. The use of the diphenylmethylene group allows for the selective protection of the amine functionality of serinol, thereby enabling a wide array of chemical modifications at the hydroxyl positions. The development of efficient and environmentally benign synthetic routes to this compound further enhances its utility. For researchers in drug discovery and materials science, this protected serinol derivative offers a versatile platform for the design and synthesis of novel and complex molecules.

References

-

Borregaard AS. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]

-

Al-Azemi, T. F., & Bisht, K. S. (2014). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Polymer Chemistry, 5(10), 3399-3407. Available from: [Link]

-

Zhu, Y., et al. (2024). Progress in 1,3-propanediol biosynthesis. Journal of Industrial Microbiology & Biotechnology, 51(1), 1-13. Available from: [Link]

-

PubChem. 2-Amino-1-phenyl-1,3-propanediol. National Center for Biotechnology Information. Available from: [Link]

- Al-Masoudi, N. A., & Al-Sultani, A. A. (2021). Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Research Journal of Chemistry and Environment, 25(4), 79-83.

- WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof. Google Patents.

-

Gualandi, I., et al. (2020). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. ACS Omega, 5(20), 11637-11647. Available from: [Link]

-

Van der Pijl, F., et al. (2017). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 22(10), 1641. Available from: [Link]

-

Van der Pijl, F., et al. (2017). A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides. Molecules, 22(10), 1641. Available from: [Link]

-

Albericio, F., & Isidro-Llobet, A. (2019). Serinol-Based Versatile Disulfide-Reducing Reagent. Molecules, 24(18), 3334. Available from: [Link]

-

Oakwood Chemical. 2-Amino-1,3-propanediol. Available from: [Link]

Sources

- 1. 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2-Amino-1,3-propanediol [oakwoodchemical.com]

- 3. 2-Amino-1,3-propanediol | 534-03-2 | TCI AMERICA [tcichemicals.com]

- 4. biosynth.com [biosynth.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Straightforward Diphenylmethyl Protection Method and Deprotection of Some Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014136047A3 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide on 2-((Diphenylmethylene)amino)propane-1,3-diol: A Protected Serinol Synthon for Advanced Organic Synthesis

This technical guide provides a comprehensive literature review and practical insights into the synthesis, properties, and applications of 2-((Diphenylmethylene)amino)propane-1,3-diol. This compound, a protected form of 2-amino-1,3-propanediol (serinol), is a valuable intermediate for researchers, scientists, and drug development professionals engaged in complex organic synthesis.

Introduction: The Strategic Importance of Amine Protection in Polyfunctional Molecules

In the realm of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] Polyfunctional molecules, such as 2-amino-1,3-propanediol (commonly known as serinol), possess multiple reactive sites—a primary amine and two primary hydroxyl groups.[2] Serinol and its derivatives are crucial building blocks in the synthesis of a wide array of biologically active compounds, including sphingolipids and the immunosuppressant drug Fingolimod (Gilenya®).[3]

To selectively perform reactions on the hydroxyl groups without interference from the nucleophilic amine, the amine functionality must be temporarily masked with a protecting group. The diphenylmethylene group, introduced via benzophenone imine, is an effective protecting group for primary amines.[4][5] The resulting compound, this compound, offers the advantage of being stable under various reaction conditions, particularly to flash chromatography, while being readily cleavable under mild acidic conditions to regenerate the parent amine.[5]

This guide will delve into the synthesis of this protected serinol derivative, its expected physicochemical properties, its utility as a synthetic intermediate, and the methodologies for its deprotection.

Caption: The reversible protection of serinol.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction between 2-amino-1,3-propanediol and a suitable benzophenone derivative. A common and effective method involves the direct reaction with benzophenone imine.

Causality Behind Experimental Choices

-

Choice of Reagents: Benzophenone imine is a readily available reagent that serves as both the source of the diphenylmethylene group and a dehydrating agent, driving the reaction towards the formation of the desired imine.[4]

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is ideal for this reaction. These solvents effectively dissolve the reactants without interfering with the reaction mechanism.

-

Temperature: The reaction is typically carried out at room temperature, making it an energy-efficient and convenient process.[6]

-

Work-up: A simple filtration and evaporation are usually sufficient to isolate the product in high purity, as the Schiff bases are often stable to flash chromatography.[6]

Experimental Protocol: A Representative Synthesis

-

To a solution of 2-amino-1,3-propanediol (1.0 eq.) in anhydrous dichloromethane (DCM), add benzophenone imine (1.1 eq.).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

If necessary, purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterize the purified product by NMR and mass spectrometry.

Caption: Synthesis of the protected serinol.

Physicochemical and Spectroscopic Properties

| Property | Expected Value |

| Molecular Formula | C₁₆H₁₇NO₂ |

| Molecular Weight | 255.31 g/mol |

| Appearance | White to off-white solid or a viscous oil |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) |

| ¹H NMR | Phenyl protons (multiplet, ~7.2-7.8 ppm), CH-N proton (multiplet), CH₂-O protons (multiplets), OH protons (broad singlet) |

| ¹³C NMR | Phenyl carbons, C=N carbon (~170 ppm), CH-N carbon, CH₂-O carbons |

| IR Spectroscopy (cm⁻¹) | O-H stretch (~3400, broad), C-H stretch (aromatic and aliphatic), C=N stretch (~1620-1640), C-O stretch |

Applications in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral building block for the synthesis of more complex molecules, particularly those with stereocenters. With the amine protected, the two hydroxyl groups can be selectively functionalized.

Synthetic Workflow: A Hypothetical Example

A plausible application of this protected serinol is in the synthesis of a chiral ligand or a pharmaceutical intermediate. The following workflow illustrates a hypothetical synthetic sequence:

-

Mono-alkylation of a Hydroxyl Group: The protected serinol can be treated with one equivalent of a strong base (e.g., NaH) followed by an alkylating agent (e.g., benzyl bromide) to selectively functionalize one of the hydroxyl groups.

-

Functionalization of the Second Hydroxyl Group: The remaining hydroxyl group can then be reacted with a different electrophile, for instance, an acyl chloride, to introduce a second, distinct functional group.

-

Deprotection of the Amine: The diphenylmethylene group is then removed under mild acidic conditions to reveal the primary amine.

-

Final Functionalization: The newly liberated amine can then be acylated or alkylated to complete the synthesis of the target molecule.

Caption: A hypothetical synthetic workflow.

Deprotection of the Diphenylmethylene Group

The removal of the diphenylmethylene protecting group is a critical step to unmask the primary amine for subsequent reactions. This is typically achieved under mild acidic conditions, which is a key advantage of this protecting group.[5]

Rationale for Deprotection Conditions

-

Acidic Hydrolysis: The imine bond is susceptible to hydrolysis under acidic conditions. The reaction is often rapid and clean.

-

Choice of Acid: A variety of acids can be used, including aqueous hydrochloric acid (HCl), trifluoroacetic acid (TFA), or silica gel impregnated with an acid. The choice of acid depends on the sensitivity of other functional groups in the molecule.

-

Solvent System: A protic solvent system, such as THF/water or methanol/water, is necessary to facilitate the hydrolysis.

Experimental Protocol: A Representative Deprotection

-

Dissolve the this compound derivative in a mixture of tetrahydrofuran (THF) and water.

-

Add a catalytic amount of a strong acid, such as 1M aqueous HCl.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC.

-

Once the reaction is complete, neutralize the mixture with a mild base (e.g., saturated aqueous sodium bicarbonate).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the deprotected amine.

Caption: Deprotection of the diphenylmethylene group.

Conclusion

This compound is a strategically important synthetic intermediate that allows for the selective functionalization of the hydroxyl groups of serinol. Its straightforward synthesis, stability to a range of reaction conditions, and facile deprotection make it a valuable tool for organic chemists in academia and industry. While specific literature on this exact compound is sparse, the principles governing its synthesis and use are well-established, enabling its confident application in the design and execution of complex synthetic routes.

References

-

IJCRT.org. (2022-03-03). A Review on Synthesis of Benzophenone Imine by Benzonitrile. [Link]

-

ResearchGate. (2024-08-07). Benzophenone Imine. [Link]

- Google Patents. (2016-01-14). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

- Google Patents. (1999-12-07). US5998669A - Process for production of 2-amino-1,3-propanediol.

-

Neliti. (2024-07-13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

-

Wikipedia. (Accessed 2024). Benzophenone imine. [Link]

-

ACS Sustainable Chemistry & Engineering. (2020-05-18). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use for Rubber Cross-Linking. [Link]

-

Beilstein Journal of Organic Chemistry. (2012-12-05). Asymmetric synthesis of γ-chloro-α,β-diamino- and β,γ-aziridino-α-aminoacylpyrrolidines and -piperidines via stereoselective Mannich-type additions of N-(diphenylmethylene)glycinamides across α-chloro-N-sulfinylimines. [Link]

-

IRIS . (2022-06-15). Environmentally Friendly and Regioselective One-Pot Synthesis of Imines and Oxazolidines Serinol Derivatives and Their Use. [Link]

- Google Patents. (2022-09-29). WO2022200247A1 - Industrial synthesis of serinol.

Sources

theoretical studies of 2-((Diphenylmethylene)amino)propane-1,3-diol

An In-depth Technical Guide to the Theoretical and Computational Analysis of 2-((Diphenylmethylene)amino)propane-1,3-diol

Foreword: Charting a Course for Novel Ligand Discovery

In the landscape of medicinal chemistry and materials science, the rational design of novel molecules is paramount. The Schiff base, this compound, presents a compelling scaffold, integrating the steric and electronic influences of the diphenylmethylene group with the versatile coordinating potential of the aminodiol backbone. While extensive experimental data on this specific molecule remains to be published, this guide serves as a comprehensive roadmap for its theoretical investigation. By leveraging established computational chemistry protocols, we can predict its structural, electronic, and spectroscopic properties, thereby providing a robust framework for future experimental validation and application-driven research. This document is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and related compounds.

Molecular Blueprint: Synthesis and Structural Considerations

The logical synthetic pathway to this compound involves the condensation reaction between benzophenone and 2-amino-1,3-propanediol (serinol). This reaction is a classic example of Schiff base formation, typically catalyzed by an acid and involving the removal of water to drive the equilibrium towards the product.

Proposed Synthetic Protocol:

-

Reactant Preparation: Equimolar amounts of benzophenone and 2-amino-1,3-propanediol are dissolved in a suitable solvent, such as methanol or ethanol.

-

Catalysis: A catalytic amount of a weak acid, like acetic acid, is added to the reaction mixture to protonate the carbonyl oxygen of benzophenone, making the carbonyl carbon more electrophilic.

-

Reaction Conditions: The mixture is refluxed for several hours to facilitate the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

-

Product Isolation and Purification: Upon cooling, the Schiff base product is expected to precipitate. The solid can then be collected by filtration, washed with a cold solvent to remove unreacted starting materials, and purified by recrystallization.

The resulting molecule, this compound, possesses several key structural features that are amenable to theoretical study, including the imine (C=N) bond, the flexible propanediol backbone, and the bulky diphenyl groups.

The Computational Chemist's Toolkit: Methodologies for In Silico Analysis

A thorough theoretical investigation of this compound necessitates a multi-faceted computational approach. Density Functional Theory (DFT) has proven to be a powerful and accurate method for studying the properties of Schiff bases and their metal complexes.[1][2][3][4]

Geometry Optimization and Vibrational Analysis

The first step in any computational study is to determine the most stable three-dimensional conformation of the molecule.

Protocol:

-

Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.

-

DFT Calculation: A geometry optimization is performed using a suitable DFT functional and basis set. A common and effective choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[4] For higher accuracy, functionals like M06-2X can also be employed.[1]

-

Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical vibrational frequencies that can be correlated with experimental infrared (IR) spectra.

Electronic Structure and Reactivity

Understanding the electronic properties of the molecule is crucial for predicting its reactivity and potential applications.

Key Analyses:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability.[1]

-

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. This is invaluable for predicting sites of interaction with other molecules.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within the molecule, including charge transfer interactions.[5]

| Parameter | Significance | Typical Computational Method |

| HOMO Energy | Electron-donating ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| LUMO Energy | Electron-accepting ability | DFT (e.g., B3LYP/6-31G(d,p)) |

| HOMO-LUMO Gap | Chemical reactivity and stability | Calculated from HOMO and LUMO energies |

| MEP Surface | Sites of electrophilic and nucleophilic attack | Calculated from the optimized geometry |

| NBO Charges | Atomic charge distribution | NBO analysis on the optimized geometry |

Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation.

-

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule in a solvent, which can be compared to experimental spectra.

-

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule, providing information about its chromophores.[5]

Predicted Insights and Their Implications

Based on the structure of this compound, we can anticipate several key findings from a comprehensive theoretical study:

-

Structural Features: The optimized geometry is expected to show a non-planar structure due to the steric hindrance from the two phenyl groups. The dihedral angles between the phenyl rings and the imine plane will be a key structural parameter. The propane-1,3-diol backbone will likely exhibit intramolecular hydrogen bonding between the hydroxyl groups.

-

Electronic Landscape: The HOMO is likely to be localized on the diphenylmethyleneamino moiety, particularly the nitrogen atom and the phenyl rings, indicating that this is the primary site for electrophilic attack. The LUMO is expected to be distributed over the imine bond and the phenyl rings, suggesting this region is susceptible to nucleophilic attack. The HOMO-LUMO gap will provide a quantitative measure of its reactivity.

-

Spectroscopic Signature: The calculated IR spectrum will show a characteristic peak for the C=N stretching vibration. The calculated ¹H NMR spectrum will be complex due to the asymmetry of the molecule, with distinct signals for the diastereotopic protons of the CH₂ groups in the diol backbone.

Potential Applications in Drug Development and Beyond

The structural and electronic features of this compound suggest several potential applications:

-

Ligand in Coordination Chemistry: The nitrogen of the imine group and the oxygen atoms of the hydroxyl groups can act as coordination sites for metal ions. Theoretical studies can model the formation of metal complexes and predict their geometries and electronic properties, which is relevant for catalysis and the development of new materials.[3][4]

-

Pharmacophore Scaffold: The propane-1,3-diol moiety is present in various biologically active molecules.[6][7][8][9] The diphenylmethylene group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its interaction with biological targets. In silico docking studies could be performed to explore its binding affinity to various receptors and enzymes.

-

Precursor for Chiral Ligands: The propanediol backbone offers the potential for creating chiral derivatives, which are of significant interest in asymmetric catalysis.

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical framework for the study of this compound. By employing a suite of computational techniques, from DFT-based geometry optimization to the prediction of spectroscopic and electronic properties, a deep understanding of this molecule's characteristics can be achieved prior to extensive experimental work. The insights gained from such a theoretical study will be invaluable in guiding the synthesis, characterization, and exploration of this promising molecule's applications in medicinal chemistry, catalysis, and materials science. The logical next step would be to perform these calculations and subsequently validate the theoretical predictions through targeted synthesis and experimental characterization.

References

- Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine. RSC Publishing.

- Synthesis, characterization and DFT studies of Schiff base (E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H. Journal of Chemical and Pharmaceutical Research.

- DFT Study of a Schiff Base Ligand and Its Nickel and Copper Complexes: Structure, Vibration, Chemical Reactivity and in Silico Biological.

- Synthesis, characterization, biological studies and DFT study of SchiffBases and their complexes derived from aromatic diamine compound.

- Synthesis, Characterizations, Hirshfeld Surface Analysis, DFT, and NLO Study of a Schiff Base Derived

- An In-Depth Technical Guide on 1-(Pyridin-2-yl)propane-1,3-diol Derivatives and Analogues for Drug Discovery Professionals. Benchchem.

- Synthesis, Characterization and DFT study of 2- amino-2`(diphenylamino)- propane-1,3-diol. Semantic Scholar.

- 1,3-Propane diol esters and ethers and methods for their use in drug delivery.

- WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds.

- A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

- 1. Synthesis, nonlinear optical analysis and DFT studies of D–π–D and A–π–A configured Schiff bases derived from bis-phenylenediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. chemistryjournal.net [chemistryjournal.net]

- 3. epstem.net [epstem.net]

- 4. revistabionatura.com [revistabionatura.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patents.justia.com [patents.justia.com]

- 8. WO1996034846A1 - 1,3-propane diol derivatives as bioactive compounds - Google Patents [patents.google.com]

- 9. US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof - Google Patents [patents.google.com]

solubility of 2-((Diphenylmethylene)amino)propane-1,3-diol in different solvents

An In-depth Technical Guide to the Solubility of 2-((Diphenylmethylene)amino)propane-1,3-diol

Authored by: A Senior Application Scientist

Introduction: Navigating the Solubility Landscape of a Novel Pharmaceutical Intermediate

In the realm of drug discovery and development, the physicochemical properties of a molecule are foundational to its potential as a therapeutic agent. Among these, solubility stands as a critical gatekeeper, influencing everything from formulation and bioavailability to process chemistry and toxicology. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a compound of interest due to its structural relation to biologically active amino-diol scaffolds.[1][2][3]

The molecule, an imine formed from benzophenone and the prochiral amino alcohol serinol, presents a fascinating case study in solubility.[2] Its structure marries a large, nonpolar diphenylmethylene moiety with a highly polar propane-1,3-diol backbone containing an imine nitrogen. This amphipathic nature dictates a complex solubility profile, making a thorough understanding essential for any researcher or drug development professional working with this or structurally related compounds.

This document moves beyond a simple recitation of data. It is designed to provide a field-proven framework for understanding, predicting, and experimentally determining the solubility of this molecule. We will delve into the theoretical principles governing its dissolution, provide robust, self-validating experimental protocols, and offer insights into the causal relationships between molecular structure, solvent choice, and solubility outcomes. The objective is to equip the reader with the expertise to confidently navigate the challenges associated with this compound's solubility.[4]

Section 1: Physicochemical Profile and Predicted Solubility

A molecule's structure is the primary determinant of its solubility.[4] By analyzing the functional groups and overall architecture of this compound, we can make informed predictions about its behavior in various solvents, guided by the fundamental principle of "like dissolves like".[5][6][7]

Molecular Structure Analysis:

-

Polar Region: The molecule possesses two hydroxyl (-OH) groups and an imine nitrogen (-N=). The hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors, while the imine nitrogen can act as a hydrogen bond acceptor.[5] These features promote strong interactions with polar solvents, particularly those capable of hydrogen bonding.[6]

-

Nonpolar Region: The diphenylmethylene group, consisting of two phenyl rings, is large, rigid, and hydrophobic. This region dominates a significant portion of the molecule's surface area and will preferentially interact with nonpolar solvents through van der Waals forces.[7]

This duality suggests that the compound will not be highly soluble in the extremes of the polarity spectrum. In highly polar solvents like water, the large nonpolar region will disrupt the strong hydrogen-bonding network of the solvent, leading to low solubility.[7] Conversely, in highly nonpolar solvents like hexane, the polar diol and imine groups will lack favorable interactions, also resulting in poor solubility. The optimal solvents are likely to be those with intermediate polarity that can effectively solvate both the polar and nonpolar regions of the molecule.

Predicted Solubility in Common Pharmaceutical Solvents

The following table summarizes the predicted qualitative solubility of this compound in a range of solvents commonly used in pharmaceutical development. These predictions are based on the structural analysis above and general principles of solute-solvent interactions.[8]

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Justification |

| Water | H₂O | Polar Protic | Sparingly Soluble to Insoluble | The large, nonpolar diphenylmethylene group is expected to overcome the solubilizing effect of the polar diol and imine functionalities.[7] |

| Methanol | CH₃OH | Polar Protic | Soluble | Offers a balance of polarity and hydrogen bonding to interact with the diol, and a small hydrocarbon part to interact with the phenyl rings.[7] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Similar to methanol, but its slightly larger alkyl chain may offer slightly better solvation of the nonpolar moiety.[9] |

| Isopropanol | C₃H₈O | Polar Protic | Moderately Soluble | The increased nonpolar character of the solvent should still allow for dissolution. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Can act as a hydrogen bond acceptor for the -OH groups and has sufficient polarity to dissolve the molecule. |

| Acetonitrile | C₂H₃N | Polar Aprotic | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | Soluble | Often a good solvent for molecules with mixed polarity.[10] |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Soluble | A good general-purpose solvent for a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very Soluble | A strong, highly polar aprotic solvent capable of dissolving a wide range of poorly soluble compounds.[11][12] |

| Toluene | C₇H₈ | Nonpolar | Sparingly Soluble | The nonpolar nature of toluene will favorably interact with the diphenyl group, but poorly with the diol. |

| Hexane | C₆H₁₄ | Nonpolar | Insoluble | The high polarity of the diol and imine groups will prevent dissolution in this highly nonpolar solvent.[6] |

Section 2: Experimental Protocol for Solubility Determination

While predictions are a valuable starting point, empirical determination is the gold standard. The Saturation Shake-Flask method is the most reliable and widely accepted technique for measuring the thermodynamic (equilibrium) solubility of a compound.[11][13][14]

The Saturation Shake-Flask Method: A Step-by-Step Protocol

This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and accurately measured.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected solvent(s) of appropriate purity

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL or 20 mL)

-

Temperature-controlled orbital shaker or magnetic stirrer

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF). Causality Note: The choice of filter material is critical. A material that minimizes adsorption of the analyte must be selected to avoid artificially low solubility measurements, a common source of error for hydrophobic compounds.[14]

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer. Causality Note: HPLC is often preferred as it can separate the analyte from any potential impurities or degradants, providing a more accurate quantification.[14]

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Standard Solutions: Accurately prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. These will be used to generate a calibration curve for quantification.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is the primary visual confirmation that a saturated solution has been achieved.[11]

-

Solvent Addition: Add a known volume or mass of the chosen solvent to the vial.

-